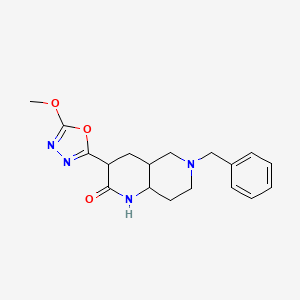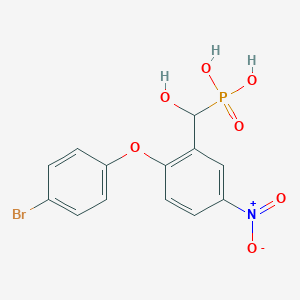
((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid is an organic compound that features a bromophenoxy group, a nitrophenyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve nucleophilic aromatic substitution reactions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenoxy derivatives.
Scientific Research Applications
((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The bromophenoxy and nitrophenyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and other applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar in structure but lacks the nitrophenyl and phosphonic acid groups.
4-Bromophenoxyacetic acid: Contains a bromophenoxy group but differs in the presence of an acetic acid group instead of a phosphonic acid group.
Uniqueness
((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrophenyl group and a phosphonic acid group allows for diverse interactions with biological molecules and metal ions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C13H11BrNO7P |
|---|---|
Molecular Weight |
404.11 g/mol |
IUPAC Name |
[[2-(4-bromophenoxy)-5-nitrophenyl]-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C13H11BrNO7P/c14-8-1-4-10(5-2-8)22-12-6-3-9(15(17)18)7-11(12)13(16)23(19,20)21/h1-7,13,16H,(H2,19,20,21) |
InChI Key |
JJKCSZKQYMYARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(O)P(=O)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)
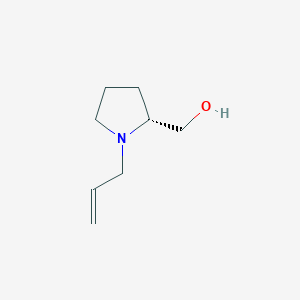
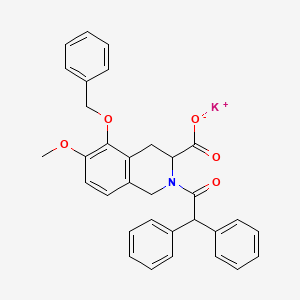
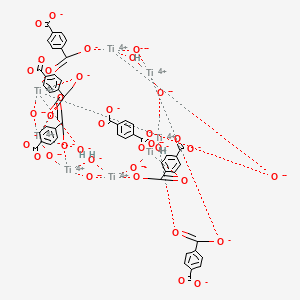
![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)
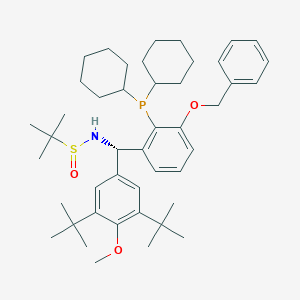
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)
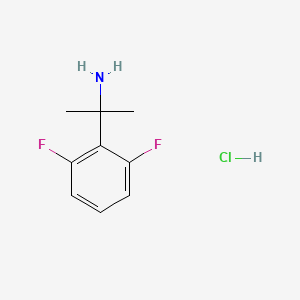
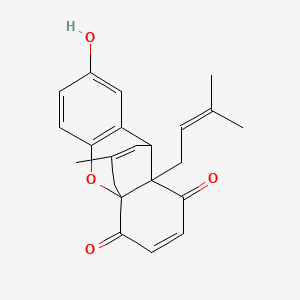
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
